Cas no 365572-48-1 (N-Boc-aminomethanol)

N-Boc-aminomethanol is a protected amino alcohol derivative featuring a tert-butoxycarbonyl (Boc) group, which serves as a versatile intermediate in organic synthesis and peptide chemistry. Its key advantages include stability under basic conditions and selective deprotection under acidic conditions, making it suitable for multi-step synthetic routes. The Boc group effectively shields the amine functionality, allowing controlled reactivity in subsequent transformations. This compound is particularly useful in the preparation of chiral building blocks, pharmaceuticals, and fine chemicals. Its solubility in common organic solvents further enhances its utility in diverse reaction conditions. Proper handling and storage under inert conditions are recommended to maintain its integrity.
N-Boc-aminomethanol structure
N-Boc-aminomethanol structure
Product name:N-Boc-aminomethanol
CAS No:365572-48-1
MF:C6H13NO3
Molecular Weight:147.17232
MDL:MFCD19227207
CID:1015684
PubChem ID:54138784

N-Boc-aminomethanol 化学的及び物理的性質

名前と識別子

    • tert-butyl hydroxymethylcarbamate
    • G73223
    • MFCD19227207
    • TERT-BUTYL (HYDROXYMETHYL)CARBAMATE
    • SY299922
    • TERT-BUTYL N-(HYDROXYMETHYL)CARBAMATE
    • N-Boc-aminomethanol
    • AKOS006380811
    • (Hydroxymethyl)carbamic Acid 1,1-Dimethylethyl Ester
    • (Boc-amino)methanol
    • (Hydroxymethyl)carbamic Acid 1,1-Dimethylethyl Este
    • SCHEMBL605532
    • C-(N-tert-butoxycarbonylamino)methanol
    • DB-144815
    • 365572-48-1
    • MDL: MFCD19227207
    • インチ: InChI=1S/C6H13NO3/c1-6(2,3)10-5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9)
    • InChIKey: WVBAFRIVZUVHNY-UHFFFAOYSA-N
    • SMILES: CC(C)(OC(NCO)=O)C

計算された属性

  • 精确分子量: 147.08954328g/mol
  • 同位素质量: 147.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 117
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • XLogP3: 0.3

N-Boc-aminomethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1009544-100mg
C-(N-tert-butoxycarbonylamino)methanol
365572-48-1 95%
100mg
$220 2023-09-03
eNovation Chemicals LLC
Y1009544-10g
C-(N-tert-butoxycarbonylamino)methanol
365572-48-1 95%
10g
$1585 2023-09-03
TRC
B620945-10mg
N-Boc-aminomethanol
365572-48-1
10mg
$ 64.00 2023-04-18
TRC
B620945-50mg
N-Boc-aminomethanol
365572-48-1
50mg
$ 276.00 2023-04-18
TRC
B620945-250mg
N-Boc-aminomethanol
365572-48-1
250mg
$ 800.00 2023-09-08
1PlusChem
1P01E4S4-250mg
N-Boc-aminomethanol
365572-48-1 95%
250mg
$123.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1690593-5g
tert-Butyl (hydroxymethyl)carbamate
365572-48-1 98%
5g
¥3360.00 2024-05-16
1PlusChem
1P01E4S4-5g
N-Boc-aminomethanol
365572-48-1 95%
5g
$625.00 2024-05-04
eNovation Chemicals LLC
Y1009544-1g
C-(N-tert-butoxycarbonylamino)methanol
365572-48-1 95%
1g
$285 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1690593-10g
tert-Butyl (hydroxymethyl)carbamate
365572-48-1 98%
10g
¥7014.00 2024-05-16

N-Boc-aminomethanol 関連文献

N-Boc-aminomethanolに関する追加情報

Introduction to N-Boc-aminomethanol (CAS No. 365572-48-1)

N-Boc-aminomethanol, chemically designated as N-benzotriazol-1-yl-oxyethylamine, is a crucial intermediate in the synthesis of pharmaceuticals and specialty chemicals. With a CAS number of 365572-48-1, this compound has garnered significant attention in the scientific community due to its versatile applications in medicinal chemistry and industrial processes.

The structure of N-Boc-aminomethanol consists of a primary amine functional group attached to a hydroxymethyl group, further protected by a benzotriazolyl group. This unique configuration makes it an invaluable building block for the synthesis of more complex molecules. The benzotriazolyl protecting group enhances stability during synthetic procedures, allowing for selective reactions at other functional sites without interference from the amine or hydroxymethyl groups.

In recent years, N-Boc-aminomethanol has been extensively studied for its role in the development of novel therapeutic agents. Its ability to serve as a precursor for various pharmacophores has made it a favorite among synthetic chemists. For instance, researchers have leveraged this compound to develop inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors hold promise for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

One of the most compelling aspects of N-Boc-aminomethanol is its utility in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. By incorporating N-Boc-aminomethanol into the backbone of these molecules, scientists can achieve enhanced stability and bioavailability. This has led to the development of new treatments for cancer, infectious diseases, and neurological disorders.

The pharmaceutical industry has also explored the use of N-Boc-aminomethanol in the synthesis of non-peptide drugs. These drugs often require precise functionalization at multiple sites to achieve optimal biological activity. The protecting group on N-Boc-aminomethanol allows for selective deprotection under mild conditions, enabling chemists to introduce other functional groups with minimal side reactions. This flexibility has been particularly valuable in the development of kinase inhibitors and other targeted therapies.

Recent advancements in green chemistry have prompted researchers to investigate more sustainable synthetic routes for N-Boc-aminomethanol. By employing catalytic methods and solvent-free reactions, scientists have been able to reduce waste and improve yields. These innovations not only align with environmental goals but also enhance cost-efficiency, making large-scale production more feasible.

The role of N-Boc-aminomethanol extends beyond pharmaceuticals into the realm of materials science. Its reactivity allows for the creation of novel polymers and coatings with tailored properties. For example, researchers have used this compound to develop biodegradable polymers that exhibit controlled degradation rates, making them suitable for medical implants and drug delivery systems.

In conclusion, N-Boc-aminomethanol (CAS No. 365572-48-1) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and industrial chemistry. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on cutting-edge research projects. As our understanding of its properties continues to grow, so too will its importance in advancing scientific and technological innovations.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:365572-48-1)tert-Butyl (hydroxymethyl)carbamate
A950683
Purity:99%/99%/99%
はかる:5g/10g/25g
Price ($):382.0/669.0/1339.0